2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride

Beschreibung

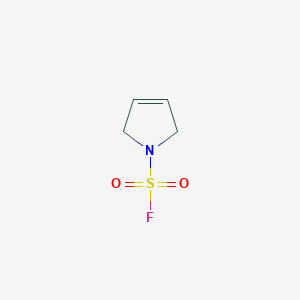

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6FNO2S |

|---|---|

Molekulargewicht |

151.16 g/mol |

IUPAC-Name |

2,5-dihydropyrrole-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H6FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2 |

InChI-Schlüssel |

GVTPSIDRSSNEHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCN1S(=O)(=O)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,5 Dihydro 1h Pyrrole 1 Sulfonyl Fluoride

Strategies for the Construction of the 2,5-Dihydropyrrole Ring System

Several powerful synthetic strategies are available for assembling the 2,5-dihydropyrrole scaffold, ranging from concerted cycloadditions to sequential ring-closing reactions.

Cycloaddition reactions are a highly efficient class of reactions for constructing cyclic molecules in a single step, often with excellent control over stereochemistry.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. nih.gov Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) provides a direct route to the pyrrolidine (B122466) scaffold. nih.govnih.gov Azomethine ylides, which are C-N-C fragments with four pi-electrons, can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.govfrontiersin.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form the pyrrolidine ring. researchgate.net By choosing an alkyne as the dipolarophile, the resulting product after cycloaddition is a 2,5-dihydropyrrole ring. This method is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step. nih.gov

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Isatin and Sarcosine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF4], heat | Dispirooxindolopyrrolidines frontiersin.org |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Ynones | AgOAc | Multi-substituted pyrroles rsc.org |

| α-Amino acids and Aldehydes | Alkenes/Alkynes | Thermal | Substituted Pyrrolidines/Dihydropyrroles |

Beyond 1,3-dipolar cycloadditions, other pericyclic reactions can be employed. The Diels-Alder, or [4+2] cycloaddition, is a cornerstone of cyclic molecule synthesis. While pyrrole (B145914) itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, non-aromatic or activated pyrrole derivatives can participate. nih.gov More relevant to the 2,5-dihydropyrrole system are formal [4+1] cycloadditions, such as the reaction of α-diazoesters with propargyl amines, which can yield 2,5-dihydropyrroles under mild, metal-free conditions. researchgate.net Additionally, photochemical rearrangements, such as a formal [5+2] cycloaddition involving N-vinylpyrrolidinones, can be used to access related seven-membered ring systems (azepanes), highlighting the versatility of cycloaddition-based strategies in heterocyclic chemistry. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nl This approach is prized for its operational simplicity and ability to rapidly generate molecular diversity. bohrium.com Various MCRs have been developed for the synthesis of substituted pyrroles and their partially saturated analogues. bohrium.comnih.gov For instance, a one-pot reaction of amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) can lead to dihydropyrrol-2-one derivatives. researchgate.net While direct MCRs leading to a simple 2,5-dihydropyrrole are less common, the principles can be adapted to construct highly functionalized versions of this scaffold, which may then be elaborated to the desired target.

Ring-closing metathesis (RCM) has emerged as a dominant strategy for the synthesis of unsaturated rings, including 2,5-dihydropyrroles. wikipedia.org This reaction typically involves an acyclic diene substrate and a metal catalyst, most commonly based on ruthenium (e.g., Grubbs catalysts). researchgate.net For the synthesis of N-substituted 2,5-dihydropyrroles, the precursor is a suitably protected diallylamine. The catalyst facilitates an intramolecular metathesis reaction between the two terminal alkene groups, forming the cyclic alkene (the 2,5-dihydropyrrole ring) and releasing volatile ethylene (B1197577) as the only byproduct, which drives the reaction to completion. wikipedia.org This method is valued for its high functional group tolerance and its applicability to a wide range of ring sizes. wikipedia.orgnih.gov Continuous flow methodologies have been developed for RCM, offering an environmentally friendly and scalable route to 2,5-dihydro-1H-pyrrole-3-carboxylates. rsc.org

| Substrate | Catalyst | Solvent/Conditions | Yield |

|---|---|---|---|

| N-Tosyl diallylamine | Grubbs' First Generation Catalyst | Dichloromethane, reflux | High |

| N-Boc diallylamine | Grubbs' Second Generation Catalyst | Toluene, heat | Excellent |

| Ethyl 2-(diallylamino)acetate | Hoveyda-Grubbs Catalyst | Dimethyl carbonate, 120 °C (flow) rsc.org | 91% rsc.org |

Cycloaddition Reactions for Dihydropyrrole Formation

Introduction of the Sulfonyl Fluoride (B91410) Moiety at the Pyrrole Nitrogen (N1)

Once the 2,5-dihydropyrrole ring is synthesized, the final step is the installation of the sulfonyl fluoride group onto the nitrogen atom. The sulfonyl fluoride functional group has gained significant interest in medicinal chemistry and chemical biology due to its unique reactivity profile. researchgate.net

The most direct method for this transformation is the reaction of the secondary amine of the 2,5-dihydropyrrole ring with sulfuryl fluoride (SO₂F₂). This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or DBU, to neutralize the hydrofluoric acid byproduct. nih.gov

Alternatively, a two-step procedure can be employed. First, the 2,5-dihydropyrrole is reacted with a sulfonyl chloride to form the corresponding sulfonamide. The most common method then involves a halogen exchange (HALEX) reaction, where the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield the desired sulfonyl fluoride. nih.gov Phase-transfer catalysts can be used to improve the efficiency of this exchange. nih.gov Another approach involves the conversion of sulfonic acids or their salts directly to sulfonyl fluorides using deoxyfluorinating agents or thionyl fluoride. rsc.org This allows for the formation of the N-S bond first, followed by the generation of the S-F bond.

| Starting Material | Reagent(s) | Key Features |

|---|---|---|

| Secondary Amine (e.g., 2,5-Dihydropyrrole) | Sulfuryl Fluoride (SO₂F₂), Base | Direct N-fluorosulfonylation nih.gov |

| Sulfonyl Chloride | Potassium Fluoride (KF) or KHF₂ | Chlorine-fluorine exchange reaction nih.gov |

| Sulfonic Acid / Sulfonate Salt | Thionyl Fluoride or Deoxyfluorinating Agents (e.g., Xtalfluor-E®) | Direct conversion from abundant starting materials nih.govrsc.org |

| Thiol / Disulfide | Sodium Hypochlorite (NaOCl), then KHF₂ | Oxidative chlorination followed by fluorine exchange nih.gov |

Conversion from Corresponding Sulfonyl Chlorides

The most conventional and widely practiced method for synthesizing sulfonyl fluorides is through the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride precursor. rhhz.net This halide exchange reaction is typically achieved using an inorganic fluoride salt. rhhz.net The precursor, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride, can be reacted with a suitable fluoride source to yield the target compound.

Historically, this conversion was performed by boiling the sulfonyl chloride with an aqueous solution of potassium fluoride (KF). rhhz.net More efficient and milder conditions have since been developed. A prominent method involves the use of KF with a phase-transfer catalyst, such as 18-crown-6, in an anhydrous solvent like acetonitrile (B52724). nih.govrhhz.net Another effective fluorinating agent is potassium bifluoride (KHF2). nih.govconicet.gov.ar

Recent advancements have focused on creating simpler, more scalable, and environmentally benign protocols. One such method employs a biphasic mixture of water and acetone (B3395972) with potassium fluoride as the sole fluorine source, eliminating the need for strong acids or specialized catalysts. organic-chemistry.org This approach has demonstrated high efficiency (84–100% yields) for a broad range of substrates and is adaptable for multigram-scale synthesis. organic-chemistry.org The presence of a small amount of water has been shown to accelerate the reaction, though excessive water can impede the conversion. organic-chemistry.org

| Fluoride Source | Catalyst/Solvent System | Typical Reaction Time | Reported Yield Range (%) | Reference |

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Varies | High | nih.govrhhz.net |

| Potassium Bifluoride (KHF₂) | Varies | Varies | High | nih.govconicet.gov.ar |

| Potassium Fluoride (KF) | Water / Acetone | 2–4 hours | 84–100 | organic-chemistry.org |

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation involves the introduction of the sulfonyl fluoride (-SO₂F) group onto the nitrogen atom of 2,5-dihydropyrrole in a single step. This can be achieved by reacting the parent heterocycle with a suitable fluorosulfonylating agent. A key reagent for this transformation is sulfuryl fluoride (SO₂F₂), a gas that reacts with nitrogen nucleophiles to afford the corresponding sulfamoyl fluorides. conicet.gov.ar This approach is advantageous as it starts from the readily available amine precursor, circumventing the need to first prepare and isolate the corresponding sulfonyl chloride.

Another strategy involves the use of aryne chemistry, where an aryne precursor is reacted with SO₂F₂ in the presence of an amine, although this is more established for the synthesis of arenesulfonyl fluorides. conicet.gov.ar

Photocatalytic Methods for Sulfonyl Fluoride Formation

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and high functional group tolerance. mdpi.com Several photocatalytic methods have been developed for the synthesis of sulfonyl fluorides, which could be adapted for N-sulfonyl fluoride synthesis.

One notable metal-free procedure involves the reaction of aryl diazonium salts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfur dioxide source under blue LED irradiation. mdpi.com In this proposed mechanism, the photoexcited catalyst reduces the diazonium salt to generate an aryl radical. mdpi.com This radical then combines with SO₂ to form a sulfonyl radical, which is subsequently converted to the final sulfonyl fluoride product through a nucleophilic fluorine attack. mdpi.com

Another strategy utilizes photoredox catalysis to generate alkyl radicals from precursors like alkyl bromides or alcohols. organic-chemistry.org These radicals are then trapped by SO₂ and subsequently fluorinated to provide alkyl sulfonyl fluorides. organic-chemistry.org This approach has been successfully scaled up using continuous flow reactors. organic-chemistry.org Adapting these methods to form the N-S bond in 2,5-dihydro-1H-pyrrole-1-sulfonyl fluoride would likely involve the generation of a nitrogen-centered radical from a suitable pyrroline (B1223166) precursor.

Electrocatalytic Approaches for SO₂F Group Incorporation

Electrochemical synthesis offers a sustainable alternative to traditional chemical methods by using electricity to drive reactions. An established electrocatalytic approach for forming sulfonyl fluorides involves the oxidative coupling of thiols or disulfides. rhhz.net In this process, the sulfur-containing starting material is electrochemically oxidized in the presence of a fluoride source to generate the sulfonyl fluoride moiety. While this method does not directly start from the pyrrole amine, it represents a valid electrocatalytic strategy for incorporating the SO₂F group into organic molecules. rhhz.net

More recent research has focused on designing single-atom electrocatalysts for various energy conversion applications. rsc.org The principles of using specifically designed electrodes to facilitate bond formation could potentially be applied to the direct fluorosulfonylation of amines like 2,5-dihydropyrrole, although specific protocols for this transformation are still an emerging area of research.

Integrated One-Pot and Sequential Synthesis of this compound Derivatives

A facile one-pot, two-step protocol allows for the conversion of stable and readily available sulfonic acids or their salts into sulfonyl fluorides. nih.govnih.gov In this process, the sulfonic acid is first converted in situ to the corresponding sulfonyl chloride intermediate using reagents like cyanuric chloride or trichloroacetonitrile. nih.govnih.gov Without isolation, a fluoride source such as KHF₂ is then added to the reaction mixture to perform the halide exchange, yielding the final sulfonyl fluoride product. nih.gov This method is notable for its mild conditions and use of readily available reagents. nih.gov

| Starting Material | In Situ Chlorination Reagent | Fluoride Source | Catalyst | Reference |

| Sulfonates | Cyanuric Chloride | KHF₂ | TBAB | nih.gov |

| Sulfonic Acids | Cyanuric Chloride | KHF₂ | TMAC | nih.gov |

| Sulfonic Acids | Trichloroacetonitrile | TBAF·(t-BuOH)₄ | Triphenylphosphine | rhhz.net |

TBAB: Tetra-n-butylammonium bromide; TMAC: Tetramethylammonium chloride; TBAF: Tetrabutylammonium (B224687) fluoride.

This one-pot strategy could be applied to the synthesis of the target compound if the corresponding 2,5-dihydro-1H-pyrrole-1-sulfonic acid is used as the starting material.

Optimization of Reaction Conditions and Considerations for Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the scalability and sustainability of a synthetic protocol. For the synthesis of this compound, several factors must be considered.

When converting from the sulfonyl chloride, the choice of the fluorinating agent and solvent system is paramount. While classic methods using KF/18-crown-6 in acetonitrile are effective, newer protocols using a simple KF and water/acetone mixture offer a more practical, safer, and greener alternative with high yields. rhhz.netorganic-chemistry.org The concentration of water is a key parameter to control in this system. organic-chemistry.org

Furthermore, emerging photocatalytic and electrocatalytic methods offer mild conditions but may require careful optimization of the catalyst, light source or electrode material, solvent, and reaction time to achieve high efficiency. mdpi.comorganic-chemistry.org The development of these advanced methods continues to provide more efficient and sustainable pathways to valuable sulfonyl fluoride compounds. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 2,5 Dihydro 1h Pyrrole 1 Sulfonyl Fluoride

Electrophilic Characteristics of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (-SO₂F) is a powerful electrophile due to the presence of two electron-withdrawing oxygen atoms and a highly electronegative fluorine atom bonded to the central sulfur atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it susceptible to attack by nucleophiles. The S-F bond in sulfonyl fluorides is remarkably stable under many conditions, including resistance to reduction and thermolysis, yet can be readily activated for reaction with nucleophiles. researchgate.netnih.gov

Nucleophilic Additions and Substitutions Involving the Sulfonyl Fluoride Moiety

The electrophilic sulfur atom of 2,5-dihydro-1H-pyrrole-1-sulfonyl fluoride is the primary site for nucleophilic attack, leading to substitution of the fluoride ion. This reactivity is the cornerstone of its utility in SuFEx chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

SuFEx is a click chemistry reaction that involves the exchange of the fluoride atom of a sulfur(VI) fluoride with a nucleophile. nih.gov This reaction is characterized by its high efficiency, broad scope, and the formation of stable linkages under mild conditions. nih.gov The reactivity of this compound in SuFEx reactions is a key aspect of its chemical profile.

Sulfonyl fluorides react with hydroxyl-containing nucleophiles, such as phenols and alcohols, to form the corresponding sulfonate esters. This transformation is a cornerstone of SuFEx chemistry. researchgate.net The reaction is typically facilitated by a base, which deprotonates the hydroxyl group to generate a more potent nucleophile. researchgate.net While specific studies on this compound are limited, the general mechanism involves the attack of the alkoxide or phenoxide ion on the electrophilic sulfur atom, followed by the displacement of the fluoride leaving group.

General Reaction Scheme with Hydroxyl Nucleophiles:

| Reactant 1 | Reactant 2 | Product |

| This compound | R-OH (Alcohol/Phenol) | 2,5-dihydro-1H-pyrrole-1-sulfonate ester |

Reaction conditions typically involve a base and an appropriate solvent.

The reaction of sulfonyl fluorides with primary and secondary amines is a robust method for the synthesis of sulfonamides. nih.gov This SuFEx reaction is of significant interest due to the prevalence of the sulfonamide functional group in pharmaceuticals and agrochemicals. The reaction proceeds via the nucleophilic attack of the amine on the sulfur center, leading to the formation of a stable S-N bond and the expulsion of a fluoride ion. nih.gov The reactivity of amines can be enhanced by the use of bases or catalysts. researchgate.net

General Reaction Scheme with Amine Nucleophiles:

| Reactant 1 | Reactant 2 | Product |

| This compound | R₁R₂NH (Amine) | N-substituted-2,5-dihydro-1H-pyrrole-1-sulfonamide |

Various catalytic systems can be employed to facilitate this transformation.

Alternative Nucleophilic Reactivity (beyond SuFEx)

While the predominant reactivity of sulfonyl fluorides is the SuFEx reaction at the sulfur center, alternative reaction pathways could potentially exist under specific conditions or with particular nucleophiles. For instance, in substrates containing other electrophilic sites, a competition between SuFEx and other nucleophilic substitution reactions (e.g., SₙAr) might be observed. researchgate.net However, for this compound, where the sulfonyl fluoride group is the primary electrophilic center, reactivity beyond SuFEx is not well-documented in the current scientific literature. The inherent stability of the S-F bond generally directs the reactivity towards fluoride exchange at the sulfur(VI) center. researchgate.net

Reactivity of the 2,5-Dihydropyrrole Ring System

The reactivity of the 2,5-dihydropyrrole ring system in this compound is characterized by the interplay between the electron-withdrawing sulfonyl fluoride group and the inherent reactivity of the olefinic double bond and the allylic positions. The N-sulfonyl group significantly influences the electron density of the ring, affecting its susceptibility to various transformations.

Reactions at the Olefinic Double Bonds (e.g., hydrogenation, cycloadditions, radical additions)

The carbon-carbon double bond in the 2,5-dihydropyrrole ring is a primary site for chemical reactions. The nature of the substituent on the nitrogen atom plays a crucial role in directing the outcome of these reactions. For instance, in the related N-Boc-2,5-dihydro-1H-pyrrole, reactions with diazo compounds can lead to either C-H functionalization at the α-position or cyclopropanation at the olefinic site, depending on the diazo reagent used. nih.gov

Hydrogenation: The hydrogenation of the olefinic double bond in 2,5-dihydropyrrole derivatives is a common transformation leading to the corresponding pyrrolidine (B122466). The reaction of hydrogen atoms with pyrrole (B145914) in solid para-hydrogen matrices has been studied, revealing the formation of 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals as intermediates. nih.gov This suggests that the hydrogenation of this compound would likely proceed via radical intermediates upon interaction with hydrogen atoms, ultimately yielding the saturated pyrrolidine-1-sulfonyl fluoride.

Cycloadditions: The double bond in the dihydropyrrole ring can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions are known for various unsaturated systems. While specific examples with this compound are not prevalent in the literature, analogies can be drawn from other systems. For instance, fluorinated azidoethanes undergo copper(I)-catalyzed [3+2] cycloaddition with alkynes to form triazoles. nih.gov It is conceivable that the olefin in this compound could react with azides or other 1,3-dipoles to form bicyclic products.

Radical Additions: Radical additions to the double bond of the dihydropyrrole ring are also plausible. The stability of the resulting radical intermediates would govern the regioselectivity of such reactions. The study of hydrogen atom addition to pyrrole indicates that radical formation at both the C2 and C3 positions is possible, with a preference for the C2 position. nih.gov

Table 1: Potential Reactions at the Olefinic Double Bond of this compound

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Pyrrolidine-1-sulfonyl fluoride |

| Cycloaddition | Azides, Nitrones, etc. | Bicyclic pyrrolidine derivatives |

| Radical Addition | Radical Initiators, HBr | Halogenated pyrrolidine-1-sulfonyl fluoride |

Transformations at the α- and β-Positions of the Pyrrole Ring

The α- and β-positions of the 2,5-dihydropyrrole ring exhibit distinct reactivity. The α-positions (C2 and C5) are allylic and are activated towards both radical and ionic reactions. The β-positions (C3 and C4) constitute the olefinic double bond.

Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have shown highly enantio- and diastereoselective C-H functionalization exclusively at the α-N C2 position. nih.gov This highlights the potential for selective functionalization at the positions adjacent to the nitrogen atom. In contrast, reactions with ethyl diazoacetate on the same substrate result in cyclopropanation of the double bond. nih.gov

Ring-Opening and Rearrangement Pathways

Ring-opening and rearrangement reactions of the 2,5-dihydropyrrole ring system can be triggered under various conditions. For instance, an unexpected dimethylaminosulfonyl migration to the β-position of a pyrrole ring has been observed in the presence of tetrabutylammonium (B224687) fluoride. dntb.gov.ua This suggests the possibility of rearrangements involving the sulfonyl group in this compound under specific conditions.

Cascade reactions involving rearrangement sequences have been reported for related heterocyclic systems. For example, the reaction of 1,2,3-triazolium-1-aminides with propiolate esters leads to fluorescent 2,5-dihydro-1,2,3-triazine derivatives through a Huisgen cycloaddition followed by a sequence of rearrangements. nih.gov

Regioselectivity and Stereoselectivity in Transformations Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that determine the structure of the products. The sulfonyl fluoride group, being strongly electron-withdrawing, can exert significant electronic and steric effects.

In the context of related N-substituted 2,5-dihydropyrroles, high levels of diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee) have been achieved in C-H functionalization reactions at the α-position, demonstrating the potential for precise stereochemical control. nih.gov The choice of catalyst and protecting group on the nitrogen is crucial in dictating the regio- and stereochemical outcome. For instance, the use of a chiral dirhodium tetracarboxylate catalyst was optimal for achieving high stereoselectivity in the aforementioned C-H functionalization. nih.gov

The regioselective synthesis of 2,5-disubstituted pyrroles has been developed via a stepwise iododesilylation and subsequent coupling reactions, underscoring the ability to control the position of substitution on the pyrrole ring. researchgate.net

Proposed Reaction Mechanisms and Characterization of Reaction Intermediates

The mechanisms of reactions involving this compound are expected to proceed through various intermediates depending on the reaction type.

For reactions at the double bond, such as hydrogenation, radical intermediates are likely involved, as evidenced by spectroscopic studies on the reaction of hydrogen atoms with pyrrole. nih.gov In cycloaddition reactions, a concerted or stepwise mechanism may operate, leading to the formation of a five-membered ring fused to the pyrrolidine ring.

In C-H functionalization reactions at the α-position, dirhodium-catalyzed reactions of diazo compounds are proposed to proceed through transient rhodium carbene intermediates. nih.gov These intermediates then react with the C-H bond at the α-position of the dihydropyrrole ring. Computational studies have been employed to rationalize the reactivity differences between different types of carbenes in these reactions. nih.gov

The characterization of reaction intermediates often relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. In the study of pyrrole hydrogenation, infrared spectroscopy was used to identify the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen matrices. nih.gov

Table 2: Summary of Mechanistic Insights

| Reaction | Proposed Intermediates | Key Influencing Factors |

|---|---|---|

| C-H Functionalization | Rhodium carbene | Catalyst, N-substituent, Diazo compound |

| Hydrogenation | Radical species | Reaction conditions |

| Rearrangements | Ionic or radical species | Triggering reagent (e.g., fluoride ions) |

Applications of 2,5 Dihydro 1h Pyrrole 1 Sulfonyl Fluoride in Advanced Organic Synthesis

2,5-Dihydro-1H-Pyrrole-1-sulfonyl fluoride (B91410) as a Key Building Block for Complex Molecular Architectures

The intrinsic reactivity of 2,5-dihydro-1H-pyrrole-1-sulfonyl fluoride makes it an invaluable synthon for the assembly of complex molecular frameworks. The sulfonyl fluoride group, a key reactive handle, allows for covalent modification and the introduction of the dihydropyrrole scaffold into larger, more intricate structures. This moiety can participate in reactions that form stable linkages, providing a robust connection point for constructing elaborate molecules. The dihydropyrrole ring itself offers multiple sites for further functionalization, enabling the generation of stereochemically rich and diverse molecular topographies. Synthetic strategies leveraging this building block can lead to the efficient construction of polycyclic systems and other complex organic molecules that are of interest in medicinal chemistry and materials science.

Utility in the Construction of Carbon-Carbon Bonds through Coupling Reactions

The N-sulfonylated dihydropyrrole scaffold can be strategically employed in various palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. While direct coupling at the sulfonyl fluoride group is less common, the dihydropyrrole ring can be functionalized with halides or other suitable leaving groups to participate in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in organic synthesis for creating biaryl and vinyl-substituted pyrroline (B1223166) derivatives, which are prevalent motifs in many biologically active compounds. The sulfonyl group can influence the reactivity of the dihydropyrrole ring, and its subsequent removal or modification can provide access to a broader range of derivatized products.

| Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | Halogenated dihydropyrrole, Boronic acid/ester | Aryl- or vinyl-substituted dihydropyrrole |

| Stille | Halogenated dihydropyrrole, Organostannane | Aryl-, vinyl-, or alkyl-substituted dihydropyrrole |

| Sonogashira | Halogenated dihydropyrrole, Terminal alkyne | Alkynyl-substituted dihydropyrrole |

Enabling Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-F)

The electrophilic nature of the sulfur atom in the sulfonyl fluoride group of this compound makes it a prime candidate for reactions that form carbon-heteroatom bonds. Specifically, the sulfonyl fluoride can react with a variety of nucleophiles, leading to the formation of sulfonamides (C-N bonds) and sulfonate esters (C-O bonds). These reactions are often characterized by their high efficiency and selectivity. The resulting sulfonamides and sulfonate esters are themselves valuable functional groups that can be further elaborated or may impart specific biological activities to the final molecule. While direct C-F bond formation from the sulfonyl fluoride is not a typical reaction pathway, the fluorine atom can be displaced by other nucleophiles in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

Role in Multicomponent and Diversity-Oriented Synthesis for Scaffold Generation

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. N-sulfonylated pyrrolines, closely related to this compound, have been utilized in novel multicomponent processes. For instance, the reaction of N-(arylsulfonamido)-acetophenones with aldehydes and malononitrile (B47326) leads to the formation of diversely substituted 2-pyrrolines. nih.govrsc.org This approach allows for the creation of libraries of compounds with varied substituents, which is a cornerstone of diversity-oriented synthesis (DOS). The goal of DOS is to efficiently explore chemical space by creating structurally diverse molecules, which can then be screened for biological activity. The dihydropyrrole core serves as a versatile scaffold that can be decorated with various functional groups through these MCRs, leading to the discovery of novel bioactive compounds. nih.govmdpi.comresearchgate.net

Integration into Orthogonal "Click Chemistry" Paradigms

The sulfonyl fluoride moiety of this compound is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions. sigmaaldrich.com Click chemistry is characterized by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx reactions involve the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, such as an amine or a phenol, to form robust sulfonamide or sulfonate ester linkages. nih.govnih.gov This "clickable" nature allows for the efficient and modular assembly of complex molecules under mild conditions. The integration of this compound into SuFEx strategies enables the rapid conjugation of the dihydropyrrole unit to other molecules, facilitating the development of new materials, bioconjugates, and chemical probes. rsc.orgnih.gov

Precursor for Chemically Diverse Heterocyclic Scaffolds and Advanced Chemical Probes

This compound serves as a valuable precursor for the synthesis of a wide range of chemically diverse heterocyclic scaffolds. mdpi.combiolmolchem.com The dihydropyrrole ring can be chemically manipulated through various reactions such as hydrogenation, oxidation, and cycloaddition to generate saturated pyrrolidines, aromatic pyrroles, or more complex fused heterocyclic systems. These transformations provide access to a rich diversity of molecular frameworks that are frequently found in natural products and pharmaceuticals.

Computational and Theoretical Investigations of 2,5 Dihydro 1h Pyrrole 1 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis of the Sulfonyl Fluoride (B91410) Group and Dihydropyrrole Ring

The electronic structure of 2,5-dihydro-1H-pyrrole-1-sulfonyl fluoride is characterized by the interplay between the electron-withdrawing sulfonyl fluoride group and the dihydropyrrole ring. The nitrogen atom of the dihydropyrrole ring is directly bonded to the sulfur atom of the sulfonyl fluoride group. This S-N bond is a key feature, influencing the electron distribution across the entire molecule. nih.gov The sulfur atom in the sulfonyl fluoride group is in a high oxidation state (+6), making it highly electrophilic. The two oxygen atoms and the fluorine atom, being highly electronegative, draw electron density away from the sulfur atom.

This strong electron-withdrawing effect of the -SO₂F group significantly modulates the electronic character of the nitrogen atom in the dihydropyrrole ring, reducing its nucleophilicity compared to an unsubstituted dihydropyrrole. The C=C double bond in the dihydropyrrole ring introduces a region of higher electron density, which can be influenced by the electronic demands of the N-sulfonyl fluoride substituent.

Natural Bond Orbital (NBO) analysis is a computational tool used to study the delocalization of electron density and the nature of bonding. For this compound, NBO analysis would likely reveal significant polarization of the S-O, S-F, and S-N bonds, with the electron density shifted towards the more electronegative atoms.

Below is a table of predicted bond lengths and angles for this compound, based on Density Functional Theory (DFT) calculations of analogous structures. nih.govmdpi.com

| Bond | Predicted Bond Length (Å) | Angle | Predicted Bond Angle (°) |

|---|---|---|---|

| S=O | 1.43 | O=S=O | 120.5 |

| S-F | 1.58 | O=S=F | 107.0 |

| S-N | 1.63 | O=S=N | 108.5 |

| N-C₂ | 1.47 | F-S-N | 103.0 |

| C₂-C₃ | 1.50 | S-N-C₂ | 120.0 |

| C₃=C₄ | 1.34 | N-C₂-C₃ | 104.0 |

| C₄-C₅ | 1.50 | C₂-C₃=C₄ | 111.0 |

| C₅-N | 1.47 | C₃=C₄-C₅ | 111.0 |

| C₄-C₅-N | 104.0 | ||

| C₅-N-C₂ | 110.0 |

Conformal Landscape and Stereochemical Properties of this compound

The conformational landscape of this compound is primarily defined by the puckering of the five-membered dihydropyrrole ring and the rotation around the S-N bond. The dihydropyrrole ring is not planar and can adopt envelope or twisted conformations to relieve ring strain. acs.org Computational studies on 2,5-dihydropyrrole have indicated that the ring is puckered, with the CNC plane inclined relative to the plane of the four carbon atoms. acs.org

The presence of the bulky and stereoelectronically demanding sulfonyl fluoride group attached to the nitrogen atom will influence the ring's preferred conformation. The barrier to nitrogen inversion is expected to be high due to the presence of the sulfonyl group, effectively locking the conformation of the substituent relative to the ring.

Rotation around the S-N bond will also lead to different conformers. The relative orientation of the sulfonyl fluoride group with respect to the dihydropyrrole ring will be governed by steric and electronic effects. Theoretical calculations would be necessary to determine the lowest energy conformers and the rotational barriers between them.

The stereochemical properties of this molecule would be of interest if substituents were present on the dihydropyrrole ring. For the parent compound, the key stereochemical feature is the non-planar nature of the ring and the relative orientation of the N-H bonds in the unsubstituted dihydropyrrole, which can be axial or equatorial. acs.org In the case of the N-sulfonylated derivative, this is replaced by the orientation of the S-F bond.

A summary of the predicted conformational properties is presented in the table below.

| Parameter | Predicted Value |

|---|---|

| Ring Pucker Type | Envelope or Twist |

| C₂-N-C₅-C₄ Dihedral Angle (°) | ~20-30 |

| Rotational Barrier around S-N bond (kcal/mol) | 5-10 |

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity of this compound can be predicted using conceptual Density Functional Theory (DFT), which utilizes descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov

The HOMO is expected to be localized primarily on the C=C double bond of the dihydropyrrole ring, indicating that this is the most likely site for electrophilic attack. The LUMO is anticipated to be centered on the sulfonyl fluoride group, particularly on the highly electrophilic sulfur atom and the antibonding orbitals associated with the S-O and S-F bonds. This suggests that the sulfur atom is the primary site for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.orgmdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would likely show a region of negative potential (red/yellow) around the oxygen and fluorine atoms of the sulfonyl group and a region of positive potential (blue) around the sulfur atom and the hydrogen atoms on the dihydropyrrole ring. The C=C double bond would be a region of relative electron richness compared to the rest of the carbon framework.

Fukui functions can be calculated to predict the local reactivity and selectivity more precisely. These indices would quantify the most probable sites for electrophilic, nucleophilic, and radical attack.

The following table summarizes the predicted reactivity descriptors.

| Reactivity Descriptor | Predicted Value/Location |

|---|---|

| HOMO Energy (eV) | -8.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to 0.0 |

| HOMO-LUMO Gap (eV) | 6.5 to 8.5 |

| Most Nucleophilic Site | C=C double bond |

| Most Electrophilic Site | Sulfur atom |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating reaction mechanisms. researchgate.net For this compound, these methods can be used to model potential reactions, such as additions to the double bond or nucleophilic substitution at the sulfur center.

For an electrophilic addition to the C=C double bond, DFT calculations can be used to map the potential energy surface, locating the transition state structure and calculating the activation energy. This would provide insights into the reaction kinetics and the stereochemical outcome of the addition.

Similarly, for a nucleophilic attack at the sulfur atom, which is a characteristic reaction of sulfonyl fluorides, quantum chemical calculations can model the approach of a nucleophile. nih.gov This would involve locating the transition state for the substitution reaction and determining the energy barrier. Such studies can help in understanding the relative reactivity of the S-F bond compared to other potential reaction pathways.

These computational studies can also explore the role of solvents and catalysts in modulating the reaction pathways and energies. By providing a detailed, atomistic view of the reaction process, DFT calculations offer a deeper understanding of the chemical transformations involving this compound.

Advanced Spectroscopic Property Prediction and Interpretation (beyond routine identification)

Computational methods can predict various spectroscopic properties of this compound, aiding in its characterization and providing a deeper understanding of its structure-property relationships.

NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. researchgate.netnih.govrsc.org The prediction of the ¹⁹F chemical shift is particularly valuable for characterizing the sulfonyl fluoride group. alfa-chemistry.com The chemical shift of the fluorine atom in a sulfonyl fluoride is sensitive to its electronic environment. Computational predictions can help in assigning the experimental spectrum and can also be used to study the effects of conformation and solvent on the NMR parameters.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. rsc.org The characteristic stretching frequencies of the S=O bonds in the sulfonyl group are expected to be strong in the IR spectrum. nih.gov The C=C stretching vibration of the dihydropyrrole ring would also be a prominent feature. Comparing the calculated vibrational spectrum with the experimental one can provide confirmation of the molecular structure and information about the conformational preferences.

The table below presents predicted key spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹⁹F NMR Chemical Shift (ppm, ref. CFCl₃) | +40 to +60 |

| ¹³C NMR Chemical Shift (C=C) (ppm) | 125-135 |

| ¹³C NMR Chemical Shift (CH₂) (ppm) | 50-60 |

| IR Stretching Freq. (S=O, asym) (cm⁻¹) | 1400-1450 |

| IR Stretching Freq. (S=O, sym) (cm⁻¹) | 1180-1220 |

| IR Stretching Freq. (C=C) (cm⁻¹) | 1640-1660 |

Future Directions and Emerging Research Avenues for 2,5 Dihydro 1h Pyrrole 1 Sulfonyl Fluoride Chemistry

Development of Novel, Sustainable, and Green Synthetic Routes

The future synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonyl fluoride (B91410) and its derivatives will likely prioritize environmentally benign and efficient methodologies. Traditional synthetic methods for sulfonyl fluorides often involve halogen exchange from sulfonyl chlorides, which can be unstable, or the use of hazardous fluorinating agents. acs.org Green chemistry principles are steering research towards safer and more sustainable alternatives.

Recent advancements in the synthesis of sulfonyl fluorides offer a roadmap for future work. eurekalert.orgsciencedaily.com One promising direction is the use of potassium fluoride (KF) as a benign and inexpensive fluorine source. acs.orgeurekalert.org Protocols that utilize stable starting materials like thiols and disulfides, coupled with green oxidants such as NaOCl·5H₂O, are being developed to produce sulfonyl fluorides with minimal toxic byproducts. eurekalert.orgsciencedaily.com Electrochemical methods, which use electricity to drive chemical reactions, also represent a green and mild approach for synthesizing sulfonyl fluorides from readily available thiols and disulfides.

For the pyrrolidine (B122466) core, multicomponent reactions (MCRs) offer an atom-economical and efficient strategy. tandfonline.com Techniques such as microwave-assisted organic synthesis (MAOS) can accelerate the formation of pyrrolidine derivatives, aligning with the principles of green chemistry by reducing reaction times and energy consumption. tandfonline.comnih.gov The integration of these sustainable methods for both the sulfonyl fluoride group and the pyrrole (B145914) ring will be crucial for the future accessibility and study of 2,5-dihydro-1H-pyrrole-1-sulfonyl fluoride.

| Synthesis Strategy | Key Features | Potential Starting Materials |

| Green Fluorination | Use of non-toxic reagents, minimal waste | Thiols, Disulfides, Sulfonic acids |

| Electrochemical Synthesis | Mild conditions, avoids harsh oxidants | Thiols, Disulfides |

| Multicomponent Reactions | High atom economy, operational simplicity | Aldehydes, Amines, Alkenes |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency | Various acyclic precursors |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The sulfonyl fluoride group is renowned for its unique stability-reactivity balance, making it a privileged electrophile in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov While the SuFEx reactivity of this compound with various nucleophiles (amines, phenols) is a predictable and important area of future study, there is a growing interest in the unconventional reactivity of this functional group. imperial.ac.uk

Recent studies have shown that sulfonyl fluorides can participate in transformations that go beyond simple fluoride exchange. imperial.ac.uk For instance, they can act as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the entire SO₂F group can function as a leaving group. researchgate.net This opens up possibilities for using this compound in novel carbon-carbon and carbon-heteroatom bond-forming reactions. The development of methods to convert sulfonyl fluorides into S(VI) radicals via photoredox catalysis could dramatically expand their synthetic utility. researchgate.net

The dihydro-pyrrole ring itself offers multiple sites for functionalization. Future research will likely explore selective transformations at the double bond (e.g., hydrogenation, dihydroxylation, epoxidation) or at the adjacent methylene (B1212753) carbons, while leveraging the directing and activating effects of the N-sulfonyl fluoride group.

Advanced Applications in Supramolecular Chemistry and Functional Materials Science

The unique structural and electronic properties of this compound make it an intriguing building block for supramolecular chemistry and materials science. Pyrrole-containing structures are known components of dyes, catalysts, and conductive polymers. alliedacademies.orgresearchgate.net

In supramolecular chemistry, the N-sulfonylated pyrrole unit could be incorporated into larger host molecules designed for molecular recognition. The sulfonyl group can act as a hydrogen bond acceptor, while the pyrrole ring can participate in π-stacking interactions. These features could be exploited in the design of receptors for anions or specific organic guest molecules.

In materials science, polymers incorporating the this compound motif could be synthesized via SuFEx polymerization. nih.gov The resulting polysulfonamides or polysulfates could exhibit interesting thermal and mechanical properties. Furthermore, the pyrrole core is a precursor to conductive polymers like polypyrrole. Future research could investigate the synthesis of functional materials where the sulfonyl fluoride group is used as a reactive handle to attach the polymer to surfaces or to other molecular components, creating novel sensors or electronic devices.

Integration of this compound into Automated Synthesis Platforms

The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis of large numbers of diverse molecules. Automated synthesis platforms are becoming indispensable tools in this endeavor. researchgate.net The chemistry of this compound is well-suited for integration into such platforms.

The robust nature of the sulfonyl fluoride group and its predictable reactivity in SuFEx reactions make it ideal for automated parallel synthesis. nih.gov An automated workflow could be envisioned where a core structure of this compound is synthesized and then reacted with a large library of nucleophiles (amines, alcohols, phenols) in a multi-well plate format. This would allow for the rapid generation of a diverse library of N-substituted pyrrolidine derivatives for biological screening or materials testing. Solid-phase synthesis, where the pyrrole scaffold is attached to a resin, could also be employed to facilitate purification and automation. researchgate.net

High-Throughput Synthesis and Screening for Chemical Space Exploration

High-throughput synthesis (HTS) and screening are powerful strategies for exploring vast areas of chemical space to identify molecules with desired properties. thermofisher.com The SuFEx click chemistry associated with the sulfonyl fluoride moiety is particularly amenable to high-throughput applications. nih.gov

Future research will likely involve the creation of large combinatorial libraries based on the this compound scaffold. By systematically varying the substituents on the pyrrole ring and reacting the sulfonyl fluoride with a diverse set of building blocks, thousands of unique compounds can be generated. thermofisher.com

These libraries can then be subjected to high-throughput screening against a wide range of biological targets to identify potential new drug candidates. ku.edunih.gov For example, libraries of these compounds could be screened for activity against kinases, proteases, or other enzyme classes where covalent inhibition is a desired mechanism of action. Similarly, in materials science, high-throughput screening could be used to rapidly identify polymers or functional molecules with specific optical, electronic, or mechanical properties. The use of label-free screening technologies like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry can further accelerate this discovery process. acs.org

| Research Avenue | Key Objective | Enabling Technologies |

| Novel Synthetic Routes | Develop eco-friendly and efficient syntheses. | Green chemistry, electrochemistry, MCRs. |

| Reactivity Patterns | Discover non-canonical reactions of the SO₂F group. | Transition-metal catalysis, photoredox catalysis. |

| Supramolecular Chemistry | Design new host-guest systems and molecular sensors. | Molecular modeling, spectroscopic analysis. |

| Functional Materials | Create novel polymers and electronic materials. | SuFEx polymerization, surface modification. |

| Automated Synthesis | Rapidly generate libraries of derivatives. | Solid-phase synthesis, robotic platforms. |

| High-Throughput Screening | Explore chemical space for new applications. | Combinatorial chemistry, automated screening assays. |

Q & A

Q. Example Structural Parameters from Analogous Compounds

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (pyrrole-SO₂F) | 88.7° | |

| R factor | 0.048 | |

| C–S bond length | 1.76 Å |

Pitfalls:

- Twinning or poor crystal quality may require iterative refinement.

- Validate hydrogen positions using difference Fourier maps .

Advanced: How should researchers address contradictions in reported reactivity data for sulfonyl fluorides?

Answer:

Discrepancies often arise from methodological differences:

- Reaction Conditions: Compare solvent polarity (e.g., DMSO vs. THF) and temperature gradients.

- Nucleophile Selection: Test diverse nucleophiles (e.g., amines vs. thiols) to map selectivity .

- Quantitative Analysis: Use kinetic studies (e.g., stopped-flow UV-Vis) to measure reaction rates under varying pH and ionic strengths.

Case Study:

- Divergent Results: A study may report rapid hydrolysis in aqueous buffers, while another observes stability due to anhydrous conditions. Resolve by replicating protocols exactly and reporting all variables (e.g., trace water content) .

Advanced: What computational methods predict the electrophilic reactivity of the sulfonyl fluoride group?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites on the sulfur atom.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Docking Studies: Predict interactions with biological targets (e.g., serine hydrolases) using AutoDock Vina or Schrödinger Suite.

Key Metrics:

- Electrostatic Potential Maps: Highlight electron-deficient regions at the sulfur center.

- Activation Energy Barriers: Compare sulfonyl fluoride vs. sulfonyl chloride reactivities .

Basic: How to assess the compound’s stability under storage and experimental conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>150°C typical for sulfonyl fluorides).

- Hydrolytic Stability: Incubate in buffered solutions (pH 2–12) and monitor via ¹⁹F NMR for fluoride ion release.

- Light Sensitivity: Store in amber vials at –20°C under desiccant to prevent photodegradation .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

- Steric Control: Introduce bulky substituents on the pyrrole ring to direct sulfonyl fluoride reactions to specific positions.

- Catalytic Approaches: Use Lewis acids (e.g., ZnCl₂) to polarize the sulfonyl group and enhance nucleophilic attack at the sulfur atom .

- Protecting Groups: Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc before functionalization .

Advanced: How to resolve conflicting crystallographic data from different research groups?

Answer:

- Data Re-refinement: Reanalyze deposited CIF files using updated SHELXL versions to correct for outdated refinement parameters .

- Twinned Crystals: Apply twin law matrices (e.g., HKLF5 format) during integration if multiple domains are detected.

- Cross-Validation: Compare results with powder XRD or electron diffraction to confirm single-crystal integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.